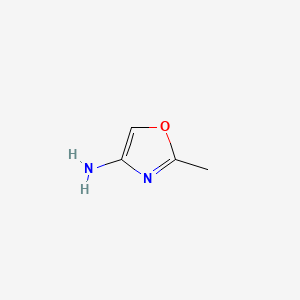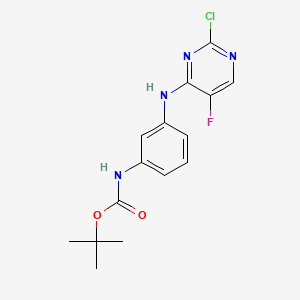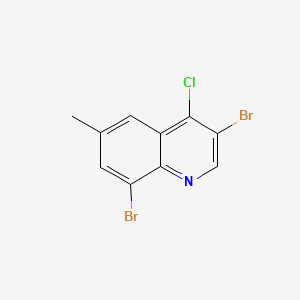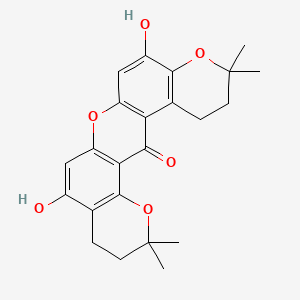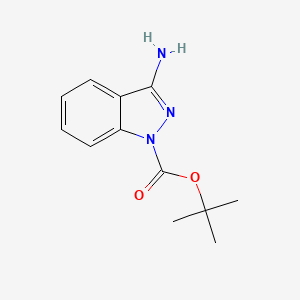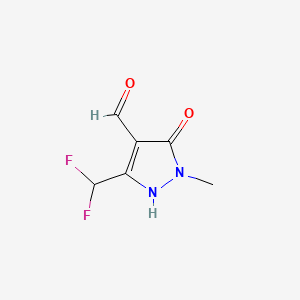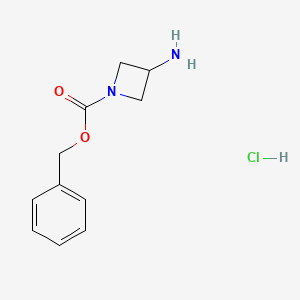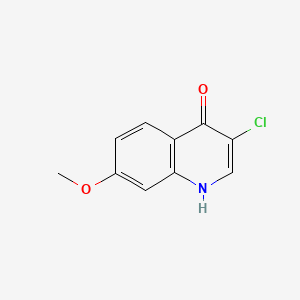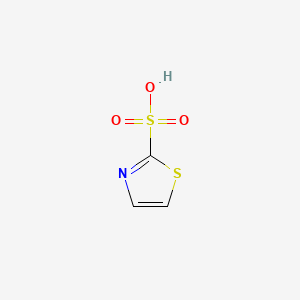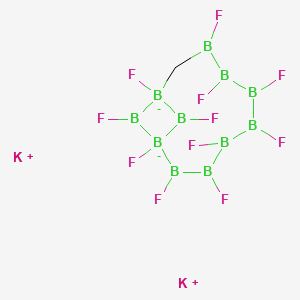
Potassium dodecafluoro-closo-dodecaborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium dodecafluoro-closo-dodecaborate is a chemical compound with the empirical formula B12F12K2. It is known for its unique structure, which consists of a boron cluster surrounded by fluorine atoms. This compound is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Potassium dodecafluoro-closo-dodecaborate can be synthesized by treating potassium dodecahydro-closo-dodecaborate with liquid hydrogen fluoride at elevated temperatures. The reaction typically involves heating the mixture to 70°C for 14 hours, followed by exposure to a mixture of 20% fluorine in nitrogen at 25°C for 72 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Potassium dodecafluoro-closo-dodecaborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different boron-fluorine compounds.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of lower oxidation state boron compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state boron-fluorine compounds, while reduction may produce boron-hydride derivatives.
科学的研究の応用
Potassium dodecafluoro-closo-dodecaborate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism by which potassium dodecafluoro-closo-dodecaborate exerts its effects involves its interaction with molecular targets and pathways. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells. The fluorine atoms in the compound also contribute to its reactivity and stability, making it an effective catalyst in various chemical reactions.
類似化合物との比較
Dodecahydro-closo-dodecaborate: A precursor to potassium dodecafluoro-closo-dodecaborate, with hydrogen atoms instead of fluorine.
Dodecafluoro-closo-dodecaborane: A neutral boron-fluorine compound with similar structural features.
Potassium dodecahydro-closo-dodecaborate: Another potassium salt of a boron cluster, but with hydrogen atoms instead of fluorine.
Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring robust and reactive compounds, such as catalysis and BNCT.
特性
IUPAC Name |
dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2B11F11.2K/c13-2-1-11(22)9(20)12(23,10(11)21)8(19)7(18)6(17)5(16)4(15)3(2)14;;/h1H2;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMONZFZXGMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(B(B(B([B-]2(B([B-](B2F)(CB(B(B1F)F)F)F)F)F)F)F)F)F.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2B11F11K2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746380 |
Source


|
| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143893-70-3 |
Source


|
| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143893-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
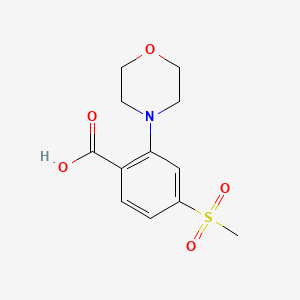
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)
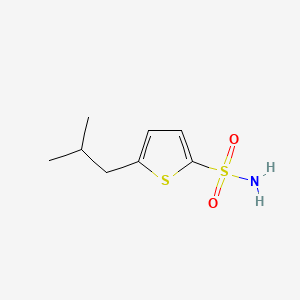
![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)
